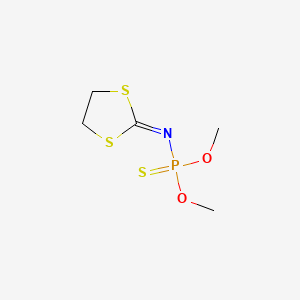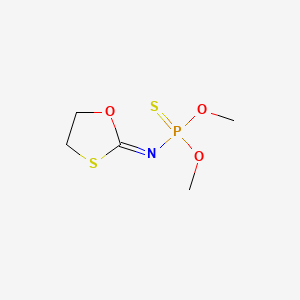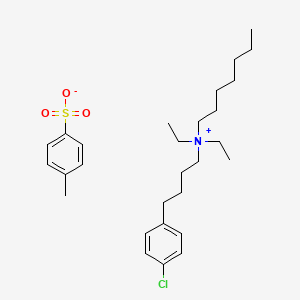
Tiosulfato de clofilium
Descripción general
Descripción
Clofilium tosylate is a potassium channel blocker . It is also known as a cardiac depressant and an anti-arrhythmic .
Synthesis Analysis
Clofilium tosylate has been identified as a compound that can rescue mutant phenotypes in yeast and worm Polg models . It has been tested in fibroblasts from human POLG patients and found to be effective in increasing mtDNA levels .Molecular Structure Analysis
The empirical formula of Clofilium tosylate is C21H37ClN · C7H7O3S . Its molecular weight is 510.17 .Chemical Reactions Analysis
In the event of a fire, Clofilium tosylate can produce carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas .Physical And Chemical Properties Analysis
Clofilium tosylate is a white solid . It is soluble in water . Its melting point ranges from 98 to 99 °C .Aplicaciones Científicas De Investigación
Tiosulfato de Clofilium: Un Análisis Exhaustivo de las Aplicaciones de Investigación Científica
El this compound es un compuesto con múltiples aplicaciones en la investigación científica y la medicina. A continuación, se presentan secciones detalladas que se centran en las aplicaciones únicas de este compuesto:
Tratamiento de enfermedades relacionadas con POLG: El this compound se ha identificado como un compuesto capaz de rescatar fenotipos mutantes en modelos de levadura y nematodos de enfermedades relacionadas con POLG. Cuando se probó en fibroblastos de pacientes humanos con POLG, fue efectivo para aumentar la cantidad de ADN mitocondrial (ADNmt), lo que sugiere una posible aplicación terapéutica para el tratamiento de trastornos relacionados con POLG .
Posible aplicación en melanoma con mutación BRAF: Si bien no se dispone fácilmente de estudios específicos sobre el papel del this compound en el tratamiento del melanoma con mutación BRAF, el mecanismo de acción general del compuesto como bloqueador del canal K+ puede sugerir una posible utilidad en la modulación de las actividades celulares relacionadas con el crecimiento y la proliferación del melanoma.
Manejo de arritmias cardíacas: Como bloqueador del canal K+, el this compound se ha estudiado por sus efectos sobre los tejidos cardíacos, particularmente en el manejo de arritmias. Actúa como un depresor cardíaco y un agente antiarrítmico, potencialmente útil en el tratamiento de afecciones donde está presente la actividad eléctrica anormal del corazón .
Sensibilidad del tejido isquémico: La investigación ha explorado si el tejido isquémico es más sensible a los agentes antiarrítmicos de clase III como el this compound en comparación con el tejido normal. Esto podría tener implicaciones para la terapia dirigida en la enfermedad cardíaca isquémica .
Disfunción mitocondrial: La capacidad del this compound para aumentar la cantidad de ADNmt indica su posible papel en el tratamiento de la disfunción mitocondrial, que es una característica común en varias enfermedades degenerativas .
Efectos neuroprotectores: Dados sus efectos sobre la función mitocondrial y el metabolismo energético celular, puede haber aplicaciones neuroprotectoras para el this compound, particularmente en afecciones caracterizadas por déficits energéticos neuronales.
Potencial antiepiléptico: La modulación de los canales K+ por el this compound sugiere posibles aplicaciones en el tratamiento de la epilepsia, donde la función de los canales iónicos desregulada a menudo está implicada.
Herramienta de investigación en electrofisiología: En la investigación científica, el this compound sirve como una herramienta valiosa para estudiar las propiedades electrofisiológicas de las células, particularmente para comprender el papel de los canales K+ en varios procesos fisiológicos y patológicos.
Cada aplicación presenta una vía única para la utilización del this compound, lo que demuestra su versatilidad como agente terapéutico y como herramienta de investigación.
Para obtener más detalles sobre cada aplicación o si tiene aspectos específicos que le gustaría explorar más a fondo, ¡hágamelo saber!
Nature - Rescate eficiente de enfermedades relacionadas con POLG mediado por this compound MilliporeSigma - this compound
Mecanismo De Acción
Target of Action
Clofilium tosylate is primarily a potassium channel blocker . Potassium channels play a crucial role in maintaining the electrical activity of cells, particularly in excitable cells such as neurons and muscle cells. By blocking these channels, clofilium tosylate can alter the electrical properties of these cells.
Mode of Action
As a potassium channel blocker, clofilium tosylate inhibits the flow of potassium ions through the channels. This inhibition disrupts the normal repolarization of the cell membrane potential, leading to prolonged action potentials . This can have various effects depending on the type of cell, but in cardiac cells, for example, it can lead to a decrease in heart rate (bradycardia) or irregular heart rhythms (arrhythmias).
Pharmacokinetics
It is soluble in water , suggesting that it could be administered intravenously or via other non-oral routes.
Result of Action
The primary result of clofilium tosylate’s action is the alteration of electrical activity in cells due to the blocking of potassium channels. In the context of cancer cells, this can lead to apoptosis, or programmed cell death . In the context of cardiac cells, this can lead to changes in heart rhythm .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Clofilium tosylate interacts with potassium channels, blocking their function . This interaction is crucial in its role as a cardiac depressant and anti-arrhythmic agent . The compound’s ability to block potassium channels influences the biochemical reactions within cells, particularly those related to cardiac function .
Cellular Effects
Clofilium tosylate has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells . This effect is achieved through a Bcl-2-insensitive activation of caspase-3 . The compound’s influence on cell function extends to its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Clofilium tosylate involves its binding to potassium channels, blocking their function . This blockage leads to changes in the electrical potential of the cell membrane, influencing various cellular processes. In the context of leukemia cells, Clofilium tosylate induces apoptosis via Bcl-2-insensitive activation of caspase-3 .
Temporal Effects in Laboratory Settings
The effects of Clofilium tosylate have been observed over time in laboratory settings. For instance, in studies involving zebrafish models of POLG-related disease, Clofilium tosylate was found to rescue mitochondrial DNA and Complex I respiratory activity to normal levels .
Dosage Effects in Animal Models
In animal models, the effects of Clofilium tosylate have been observed to vary with different dosages . For example, in rabbits with failing hearts, a greater percentage developed Torsade de Pointes following intravenous infusion of escalating doses of Clofilium tosylate compared to normal rabbits .
Transport and Distribution
Given its role as a potassium channel blocker, it is likely to be distributed wherever these channels are present .
Subcellular Localization
The subcellular localization of Clofilium tosylate is likely to be in the cell membrane, given its role as a potassium channel blocker
Propiedades
IUPAC Name |
4-(4-chlorophenyl)butyl-diethyl-heptylazanium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37ClN.C7H8O3S/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20;1-6-2-4-7(5-3-6)11(8,9)10/h14-17H,4-13,18-19H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQZYUUHIWPDQC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045601 | |
| Record name | Clofilium tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92953-10-1 | |
| Record name | Clofilium tosylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92953-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clofilium tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092953101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clofilium tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clofilium tosylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOFILIUM TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13ZVF1051K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



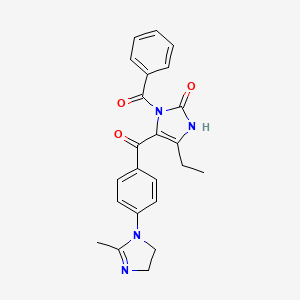
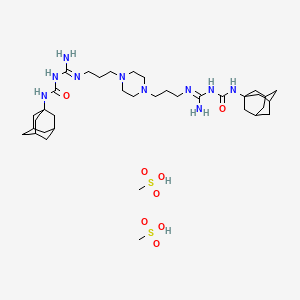

![N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B1669131.png)
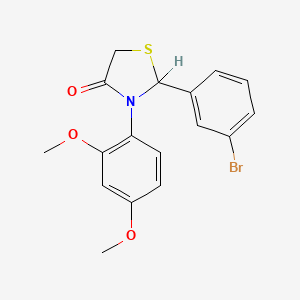

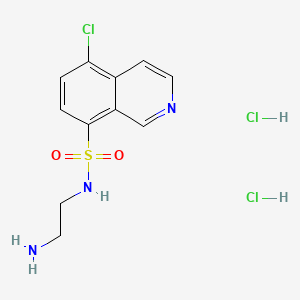

![(2-Methoxycarbonyl-3-tetradecoxyphenyl) [3-[(5-methyl-1,3-thiazol-3-ium-3-yl)methyl]phenyl] phosphate](/img/structure/B1669138.png)
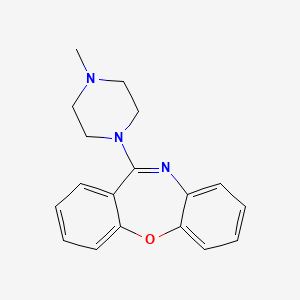
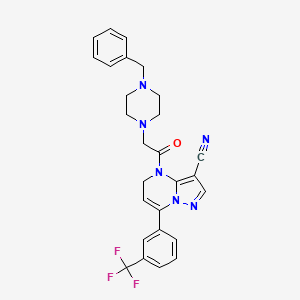
![2-butyl-6-(2-methoxypropan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-4-one](/img/structure/B1669146.png)
